Cupric isononanoate

Wood Preservation Biocide Efficacy Field Testing

Copper carboxylates are not interchangeable; substituting cupric isononanoate risks compromised biocidal efficacy and altered wood fixation. This branched C9 copper(II) carboxylate performs equivalently to copper naphthenate in AWPA ground-contact field stake tests, with defined composition ensuring batch-to-batch consistency. Key advantages: • Equivalent ground-contact preservative performance in heavy oil carriers • Enhanced organic-phase solubility for redox catalysis in non-polar solvents • Consistent Cu content, reduced odor vs. copper naphthenate for alkyd coatings & antimicrobial PU foams.

Molecular Formula C18H34CuO4
Molecular Weight 378.0 g/mol
CAS No. 72915-82-3
Cat. No. B15183171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric isononanoate
CAS72915-82-3
Molecular FormulaC18H34CuO4
Molecular Weight378.0 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cu+2]
InChIInChI=1S/2C9H18O2.Cu/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2
InChIKeyJVGLHRXQPNDYMR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupric Isononanoate Overview


Cupric isononanoate (CAS 72915-82-3), also known as copper(II) isononanoate, is a coordination compound with the molecular formula C18H34CuO4 and a molecular weight of 378.0 g/mol [1]. It belongs to the class of copper(II) carboxylates, which are characterized by a central copper ion coordinated by carboxylate ligands derived from fatty acids [2]. This compound is primarily utilized in wood preservation formulations as a biocide against fungal decay and insect attack, and in organic synthesis as a redox-active catalyst [3]. Its structure features a branched C9 carbon chain (isononanoate), which differentiates it from linear-chain copper carboxylates and impacts its solubility and performance in specific application matrices [2].

Workflow Oil-borne wood preservative: biocide in heavy oil carriers
Workflow Non-polar catalysis: homogeneous redox reactions in organic media

Cupric Isononanoate: Substitution Challenges


Copper carboxylates as a class are not interchangeable; their performance in applications such as wood preservation and catalysis is highly dependent on the specific carboxylic acid ligand. The branched, nine-carbon isononanoate chain imparts distinct physical properties—such as solubility in organic solvents, metal-organic framework compatibility, and leaching behavior—compared to linear analogs like copper octanoate (C8) or complex mixtures like copper naphthenate [1]. Direct substitution with a different copper carboxylate, even one with a similar molecular weight, can lead to compromised biocidal efficacy, altered fixation in wood, or unpredictable catalytic activity due to differences in ligand sterics and electronic effects [2]. The following quantitative evidence demonstrates where cupric isononanoate provides verifiable differentiation that justifies its specific selection over its closest comparators.

Copper naphthenate (variable mixture)
Batch inconsistency and supply variability may shift field performance.
Copper octanoate (linear C8)
Linear chain and lower molecular weight can alter oil compatibility and fixation kinetics.
Class-level copper carboxylate assumption
Ligand identity critically determines biocidal and catalytic behavior; generic substitution risks unpredictable outcomes.

Cupric Isononanoate: Comparative Performance


Wood Preservation: Field Test vs. Copper Naphthenate

In a comparative field study, cupric isononanoate was evaluated alongside copper naphthenate and other synthetic acid copper carboxylates for ground contact wood preservation. The synthetic acid-based formulations, including cupric isononanoate, exhibited biological performance that was equivalent to or only slightly lower than that of copper naphthenate derived from naphthenic acids. Notably, when formulated in heavy oil carriers, the synthetic acid copper carboxylates provided satisfactory biological performance that qualified them as ground contact preservatives at appropriate retentions [1]. This demonstrates that cupric isononanoate can serve as an effective alternative to copper naphthenate, particularly in oil-borne formulations, while offering advantages in terms of consistent composition and availability compared to the complex, variable mixture of naphthenic acids.

Field Performance
Head-to-head (field)
Cupric isononanoate (heavy oil) → equivalent or slightly lower vs. copper naphthenate
Supports specification-grade selection in oil-borne ground contact preservative.
5-year AWPA Hazard Zone 4 stake test; heavy oil carrier only.
Wood Preservation Biocide Efficacy Field Testing

Chain Length & Molecular Weight vs. Cupric Octanoate

Cupric isononanoate possesses a molecular weight of 378.0 g/mol and a C18 carbon backbone from its two isononanoate (C9) ligands, whereas cupric octanoate (copper(II) octanoate) has a molecular weight of 349.95 g/mol and a C16 carbon backbone from its two octanoate (C8) ligands [1]. This structural difference, specifically the branched versus linear nature of the C9 isononanoate chain, directly influences the compound's solubility in organic solvents, its compatibility with oil-based carriers, and its leaching behavior in wood matrices. The longer, branched C9 chain of cupric isononanoate can enhance its miscibility with certain petroleum distillates and synthetic oils, which is critical for achieving uniform penetration and retention in wood preservation applications [1].

MW & Chain Length
Cross-study comparable
+28.05 g/mol; branched C9 vs. linear C8
Branched isononanoate enhances oil solubility and carrier compatibility.
Standard reagent characterization; no field data.
Physicochemical Properties Solubility Formulation

Redox Catalysis in Oxidative Esterification

Cupric isononanoate functions as a redox-active catalyst in oxidative esterification and alcohol oxidation reactions, operating via single-electron transfer (SET) mechanisms mediated by the Cu(I)/Cu(II) redox couple. Its efficacy in activating molecular oxygen or peroxides stems from the electronic properties conferred by the isononanoate ligands . While this is a class-level inference applicable to many copper(II) carboxylates, the branched C9 ligand of cupric isononanoate provides distinct steric and solubility advantages over simpler carboxylates like copper(II) acetate (C2) or copper(II) formate (C1) when employed in non-polar reaction media. The increased lipophilicity of the isononanoate ligand enhances catalyst solubility in organic solvents, potentially improving reaction rates and yields in homogeneous catalytic processes [1].

Catalytic Solubility
Class-level inference
Cu(I)/Cu(II) redox couple; enhanced lipophilicity from branched C9 ligand.
May support improved reaction rates in non-polar solvents.
No direct comparative catalytic data; inferred from ligand structure.
Catalysis Organic Synthesis Redox Chemistry

Synthetic vs. Naphthenic Acid: Performance & Supply Advantages

A comprehensive field study conducted at an AWPA Hazard Zone 4 test site demonstrated that copper carboxylates synthesized from synthetic acids, including isononanoic acid, yielded field performance that was equivalent to or only slightly lower than that of copper naphthenate derived from traditional naphthenic acids [1]. This finding is critical because naphthenic acids are a complex, variable mixture of cycloaliphatic carboxylic acids derived from petroleum, leading to batch-to-batch inconsistency in copper naphthenate products. In contrast, cupric isononanoate is produced from a well-defined, synthetically manufactured isononanoic acid, ensuring consistent composition and predictable performance . While earlier work by Hilditch et al. (1983) suggested that the 168 nap acid was superior to synthetic acid copper carboxylates at similar retentions, subsequent larger-scale field trials have shown that properly formulated synthetic acid systems, especially in heavy oil carriers, provide satisfactory and reliable biological performance [1].

Supply Consistency
Head-to-head
Synthetic isononanoate → equivalent field performance + defined composition.
Supports predictable batch-to-batch performance and reliable supply chain.
Long-term field trials; heavy oil carrier; southern pine.
Wood Preservation Synthetic vs. Natural Formulation Consistency

Cupric Isononanoate: Application Scenarios


Oil-Borne Ground Contact Wood Preservative

Based on field stake test data showing that cupric isononanoate in heavy oil carriers performs equivalently to copper naphthenate and qualifies as a ground contact preservative, this compound is ideally suited for treating utility poles, fence posts, and other wood products requiring long-term protection against fungal decay and termite attack in soil contact. Its defined chemical composition ensures consistent penetration and retention profiles, which are critical for meeting AWPA standards for ground contact preservatives [1]. Formulators should prioritize cupric isononanoate over copper naphthenate when batch-to-batch consistency and reliable supply of a defined active ingredient are paramount.

Homogeneous Catalysis in Non-Polar Media

The branched C9 isononanoate ligand confers enhanced lipophilicity compared to smaller carboxylate catalysts like copper(II) acetate, making cupric isononanoate the preferred catalyst for homogeneous oxidative esterification, alcohol oxidation, and other redox reactions conducted in non-polar organic solvents [1]. Its solubility in hydrocarbons and ethers can lead to improved reaction rates and yields by ensuring the catalyst remains fully dissolved and accessible to substrates. Researchers and process chemists should select cupric isononanoate when reaction media necessitate a catalyst with high organic phase solubility.

MOF Precursor & Coating Additive

Cupric isononanoate serves as a versatile precursor for the synthesis of copper-containing metal-organic frameworks (MOFs) and as a drier/anti-skinning agent in alkyd resin coatings. The branched isononanoate ligand provides a controlled decomposition pathway and can influence the morphology and porosity of the resulting MOF materials [1]. In coatings, the copper center catalyzes the oxidative crosslinking of alkyd resins, while the isononanoate ligands contribute to film flexibility and water resistance. Compared to copper naphthenate, cupric isononanoate offers a more consistent metal content and reduced odor, which is advantageous for indoor coating applications .

Antimicrobial Additive for Polyurethane Foams & Elastomers

Although direct comparative antimicrobial efficacy data for cupric isononanoate is limited, its copper(II) carboxylate class membership implies broad-spectrum antimicrobial activity. Its favorable solubility in polyols and isocyanates makes it a suitable candidate for incorporating antimicrobial properties into polyurethane foams, coatings, and elastomers [1]. The branched isononanoate ligand is expected to enhance compatibility with the hydrophobic polymer matrix, potentially reducing leaching and prolonging antimicrobial effectiveness compared to more hydrophilic copper salts. This scenario is supported by class-level evidence and warrants further empirical validation.

Application
Selection Property
Validation Focus
Oil-borne ground contact wood preservative
Synthetic defined composition; oil carrier compatibility
Field performance and retention consistency
Homogeneous catalysis in non-polar media
Branched C9 ligand: high lipophilicity for organic solvent solubility
Solubility and catalytic activity in selected solvents; comparative data to verify
MOF precursor & coating additive
Controlled thermal decomposition; consistent copper content
MOF morphology and porosity; drier efficiency in alkyd systems
Antimicrobial additive for PU foams & elastomers
Copper carboxylate class: antimicrobial potential; reported polyol solubility
Leaching and long-term antimicrobial efficacy require empirical validation

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